Cas no 65382-94-7 (3-(sec-Butoxy)aniline)
3-(sec-Butoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-(sec-Butoxy)aniline
- (3-sec-butoxyphenyl)amine
- 3-(butan-2-yloxy)aniline
- 3-(methylpropoxy)phenylamine
- AC1Q2SCS
- AGN-PC-013PHQ
- ARONIS023718
- Benzenamine, 3-(1-methylpropoxy)-
- CTK1I2824
- starbld0009697
- DTXSID60586395
- 3-[(Butan-2-yl)oxy]aniline
- EN300-54597
- SCHEMBL15458083
- Z331149114
- AKOS000319556
- 65382-94-7
- 3-butan-2-yloxyaniline
- AKOS022478679
-
- MDL: MFCD09055135
- Inchi: 1S/C10H15NO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3,11H2,1-2H3
- InChI Key: NREYCUBBWJAKLJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=1)N)C(C)CC
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.2Ų
3-(sec-Butoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024281-1g |
3-(sec-Butoxy)aniline |
65382-94-7 | 1g |
4973CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024281-500mg |
3-(sec-Butoxy)aniline |
65382-94-7 | 500mg |
3233CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024281-1g |
3-(sec-Butoxy)aniline |
65382-94-7 | 1g |
4973.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024281-500mg |
3-(sec-Butoxy)aniline |
65382-94-7 | 500mg |
3233.0CNY | 2021-07-10 | ||
| TRC | B814050-25mg |
3-(sec-Butoxy)aniline |
65382-94-7 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814050-50mg |
3-(sec-Butoxy)aniline |
65382-94-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B814050-250mg |
3-(sec-Butoxy)aniline |
65382-94-7 | 250mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-54597-0.05g |
3-(butan-2-yloxy)aniline |
65382-94-7 | 95.0% | 0.05g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-54597-0.1g |
3-(butan-2-yloxy)aniline |
65382-94-7 | 95.0% | 0.1g |
$136.0 | 2025-03-21 | |
| Enamine | EN300-54597-0.25g |
3-(butan-2-yloxy)aniline |
65382-94-7 | 95.0% | 0.25g |
$195.0 | 2025-03-21 |
3-(sec-Butoxy)aniline Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on 3-(sec-Butoxy)aniline
3-(sec-Butoxy)aniline (CAS No. 65382-94-7): A Comprehensive Overview
3-(sec-Butoxy)aniline, also known by its CAS registry number 65382-94-7, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, which belongs to the class of anilines, has garnered attention due to its unique chemical properties and potential uses in advanced materials, pharmaceuticals, and electronic devices. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to 3-(sec-Butoxy)aniline.
The molecular structure of 3-(sec-Butoxy)aniline consists of a benzene ring substituted with a hydroxyl group (-OH) at the meta position relative to an amino group (-NH₂). The hydroxyl group is further substituted with a sec-butyl chain (-O(CH₂)₂CH(CH₃)), which imparts unique electronic and steric properties to the molecule. This structure makes 3-(sec-Butoxy)aniline an interesting candidate for various chemical transformations and functionalization processes.
Recent studies have highlighted the importance of 3-(sec-Butoxy)aniline in the synthesis of advanced materials, particularly in the field of conductive polymers and organic electronics. Researchers have explored its role as a precursor for synthesizing polymeric materials with tailored electrical properties. For instance, a study published in *Advanced Materials* demonstrated that 3-(sec-Butoxy)aniline can be polymerized under specific conditions to form conducting polymers with high charge carrier mobility, making them suitable for applications in flexible electronics and sensors.
In addition to its role in materials science, 3-(sec-Butoxy)aniline has also been investigated for its potential in pharmaceutical chemistry. The compound's ability to undergo various nucleophilic aromatic substitutions and coupling reactions makes it a valuable intermediate in drug discovery processes. A recent paper in *Journal of Medicinal Chemistry* reported that derivatives of 3-(sec-Butoxy)aniline exhibit promising anti-inflammatory and antioxidant activities, paving the way for their use in therapeutic agents.
The synthesis of 3-(sec-Butoxy)aniline typically involves multi-step reactions starting from aniline derivatives. One common approach involves the substitution of a meta-hydroxyl group with a sec-butyl chain through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. Optimization of reaction conditions, such as temperature and catalyst selection, is crucial to achieving high yields and purity of the final product.
From an environmental standpoint, understanding the ecological impact of 3-(sec-Butoxy)aniline is essential for its safe handling and application. Recent toxicological studies have focused on assessing the compound's biodegradability and potential toxicity to aquatic organisms. According to findings published in *Environmental Science & Technology*, 3-(sec-Butoxy)aniline demonstrates moderate biodegradability under aerobic conditions, suggesting that it poses limited long-term risks to ecosystems when properly managed.
In conclusion, 3-(sec-Butoxy)aniline (CAS No. 65382-94-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in materials science, pharmaceutical research, and beyond. As ongoing research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.
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